molecular formula C10H11N3O B168690 N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS No. 125818-00-0

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

Cat. No.: B168690
CAS No.: 125818-00-0
M. Wt: 189.21 g/mol
InChI Key: KGVCOKRDOQOGJT-UHFFFAOYSA-N
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Description

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide (CAS 125818-00-0) is a high-value chemical intermediate in medicinal chemistry and anticancer research. This compound serves as a critical precursor in the synthesis of novel 1,2,4-oxadiazole-containing analogs of the marine alkaloid nortopsentin . Researchers efficiently utilize this carboximidamide in cyclization reactions with various esters, catalyzed by sodium hydride, to construct the central 1,2,4-oxadiazole ring—a five-membered heterocycle known to improve the bioavailability and physiochemical properties of lead compounds . The resulting derivatives have demonstrated significant and selective antiproliferative activity in vitro, with studies showing potent effects against human tumor cell lines such as HCT-116 colon rectal carcinoma, MCF-7 breast cancer, and others, exhibiting IC50 values in the micromolar to submicromolar range . The mechanism of action for these active compounds involves causing cell cycle arrest in the G0–G1 phase and inducing apoptotic cell death . Furthermore, the structural motif of N-hydroxy-carboximidamide is also recognized in the development of other therapeutic classes, including potent inhibitors of immunomodulatory enzymes like indoleamine 2,3-dioxygenase (IDO1) . This reagent is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-hydroxy-1-methylindole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCOKRDOQOGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Indole-3-Carbonitrile Intermediate

The most widely documented method involves a two-step protocol starting from 1-methyl-1H-indole-3-carboxaldehyde derivatives.

Formation of 1-Methyl-1H-Indole-3-Carbonitrile

The initial step converts 1-methyl-1H-indole-3-carboxaldehyde (4a–e ) into the corresponding carbonitrile (5a–e ) using chlorosulfonyl isocyanate (CSI) and dimethylformamide (DMF). The reaction proceeds under anhydrous conditions in acetonitrile at 0°C, achieving yields of 90–98% (Table 1).

Table 1: Reaction Conditions for Carbonitrile Synthesis

ParameterSpecification
ReagentsCSI, DMF, anhydrous acetonitrile
Temperature0°C (2 h) → 0°C (1 h post-DMF addition)
WorkupIce-water quenching, Na₂SO₄ drying
PurificationColumn chromatography (DCM eluent)

This method avoids harsh oxidants, making it preferable for lab-scale synthesis. The mechanism involves CSI acting as a nitrile-forming agent, with DMF facilitating the elimination of sulfonic acid byproducts.

Conversion to N-Hydroxycarboximidamide

The carbonitrile intermediate (5a–e ) is treated with hydroxylamine hydrochloride in ethanol, using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding N-hydroxy-1-methyl-1H-indole-3-carboximidamide (2a–e ) with 65–82% efficiency (Table 2).

Table 2: Optimization of Amidoxime Formation

ConditionEffect on Yield
Hydroxylamine:HCl ratio2.5:1 (optimal)
SolventEthanol > MeOH > THF
BaseDIPEA > Et₃N > NaHCO₃
TemperatureRT (no benefit at reflux)

The amidoxime formation follows a nucleophilic addition-elimination pathway, where hydroxylamine attacks the electrophilic nitrile carbon.

Alternative Route via Vilsmeier-Haack Formylation

While less common, the Vilsmeier-Haack reaction provides an alternative pathway to synthesize precursor aldehydes required for the carbonitrile route.

Indole-3-Carboxaldehyde Synthesis

1-Methylindole undergoes formylation using POCl₃ and DMF at 0°C, producing 1-methyl-1H-indole-3-carboxaldehyde in 85–92% yield. The reaction mechanism involves the generation of a chloroiminium intermediate, which reacts with the indole’s C3 position (Scheme 1).

Scheme 1: Vilsmeier-Haack Formylation Mechanism

  • POCl₃ reacts with DMF to form [(CH₃)₂N⁺=CHCl]Cl⁻.

  • Electrophilic attack at indole C3 generates a σ-complex.

  • Hydrolysis yields the aldehyde.

This method is critical for laboratories lacking commercial aldehyde precursors.

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot approach combining formylation and amidoximation. While yields are modest (50–60%), this method reduces purification steps:

  • In situ aldehyde formation : 1-Methylindole is formylated using DMF/POCl₃.

  • Oxime formation : Hydroxylamine hydrochloride is added directly to the reaction mixture.

  • Reductive amination : Sodium cyanoborohydride converts the oxime to the amidoxime.

This method is under active optimization to improve efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in Amidoxime Synthesis

The reaction of carbonitriles with hydroxylamine risks over-hydroxylation, producing N,N-dihydroxycarboximidamide byproducts. Kinetic studies show that excess hydroxylamine (>2.5 eq) increases byproduct formation by 15–20%. Steric hindrance at the indole N1 position mitigates this issue, as evidenced by higher purity in N-methylated derivatives.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate nitrile-to-amidoxime conversion but complicate purification. Ethanol strikes an optimal balance between reaction rate and workup feasibility.

Analytical and Purification Strategies

Chromatographic Techniques

  • Normal-phase HPLC : Resolves amidoxime isomers using silica columns (hexane:EtOAc, 7:3).

  • Reverse-phase HPLC : Achieves >98% purity with C18 columns (MeCN:H₂O + 0.1% TFA).

Spectroscopic Characterization

  • ¹H NMR : Amidoxime protons appear as singlets at δ 9.2–9.5 ppm.

  • IR : N–O stretch at 930–945 cm⁻¹ confirms oxime formation.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat dissipation during exothermic amidoximation, reducing decomposition from 12% (batch) to 3%.

Green Chemistry Metrics

  • Atom economy : 78% (two-step route) vs. 65% (one-pot).

  • E-factor : 23 kg waste/kg product (batch) vs. 8 kg (flow) .

Chemical Reactions Analysis

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

NHIMIC has been investigated for its potential therapeutic applications due to its diverse biological activities:

  • Anticancer Activity : Studies indicate that NHIMIC exhibits cytotoxic effects against various cancer cell lines, including KB and HepG-2. The compound's mechanism may involve the induction of apoptosis through caspase activation .
  • Anti-inflammatory Properties : NHIMIC is being explored for its ability to modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

NHIMIC is utilized in biological research to understand enzyme interactions and protein functions:

  • Enzyme Inhibition : NHIMIC can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function. Its interactions with enzymes are vital for elucidating biochemical pathways relevant to disease processes.
  • Cell Signaling Modulation : By affecting key signaling molecules, NHIMIC can alter gene expression and cellular metabolism, providing insights into cellular responses under various conditions .

Material Science

The unique structural features of NHIMIC allow it to serve as a building block in the synthesis of more complex materials:

  • Polyfunctionalized Indoles : NHIMIC can be used in the synthesis of polyfunctionalized indoles that are valuable in creating novel materials with specific properties .

Table 1: Summary of Key Studies on NHIMIC

Study ReferenceFocus AreaFindings
Synthesis TechniquesDeveloped a method for synthesizing polyfunctionalized N-hydroxyindoles using nucleophilic additions.
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with potential apoptotic mechanisms.
Enzyme InteractionShowed significant interactions with metabolic enzymes, influencing their activity and cellular functions.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-hydroxy-1-methyl-1H-Indole-3-carboximidamide and related compounds:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties (Predicted/Experimental)
This compound (125818-00-0) 1-methyl, 3-carboximidamide (N-hydroxy) C₁₀H₁₁N₃O 189.21 pKa: ~6.68; Density: ~1.19 g/cm³; Moderate solubility
N-methoxy-1-methyl-1H-Indole-3-carboximidamide (390744-97-5) 1-methyl, 3-carboximidamide (N-methoxy) C₁₁H₁₃N₃O 203.24 Higher lipophilicity; Boiling point: 323.5°C; pKa: ~6.68
N-hydroxy-4-methoxy-1H-Indole-3-carboximidamide (889943-82-2) 4-methoxy, 3-carboximidamide (N-hydroxy) C₁₀H₁₁N₃O₂ 205.21 Enhanced electron density; Potential for π-π stacking
N-hydroxy-4-chloro-1H-Indole-3-carboximidamide (889942-75-0) 4-chloro, 3-carboximidamide (N-hydroxy) C₉H₈ClN₃O 209.64 Electron-withdrawing Cl; Increased stability; Lower solubility
N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5 in ) 1-indolyl acetamide with carbamimidoyl C₁₁H₁₂N₄O 216.9 (ESI-MS) Acetamide backbone; Higher hydrogen-bonding capacity

Functional Group Impact on Physicochemical Properties

  • Hydroxy vs.
  • Positional Substituents : The 4-methoxy derivative (CAS 889943-82-2) introduces steric and electronic effects at the indole 4-position, which may alter binding interactions in biological targets compared to the 1-methyl analog .
  • Electron-Withdrawing Groups : The 4-chloro derivative (CAS 889942-75-0) exhibits lower solubility due to the chloro group’s electron-withdrawing nature but may enhance metabolic stability .

Biological Activity

N-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research and antiviral therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative characterized by a hydroxyl group at the nitrogen atom and a carboximidamide functional group. Its chemical structure can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound's unique structure contributes to its interaction with biological targets, particularly in the modulation of enzyme activities and cellular pathways.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound induced cell cycle arrest in the G0–G1 phase in MCF-7 breast cancer cells, leading to apoptosis. The mechanism involved the exposure of phosphatidylserine on the outer membrane, a hallmark of early apoptosis, and morphological changes characteristic of apoptotic cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-72.5Induction of apoptosis via cell cycle arrest
HeLa3.0Apoptotic morphological changes
HCT-1164.5G0–G1 phase arrest

2. Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV). A study optimized its derivatives using three-dimensional quantitative structure-activity relationship (3D QSAR) methods, revealing potent anti-HBV activities with IC50 values in the low micromolar range . The compound's ability to inhibit HBV replication suggests potential for therapeutic applications in viral hepatitis.

Table 2: Antiviral Activity Against HBV

CompoundIC50 (µM)Activity Description
This compound4.1Inhibits HBV replication
Optimized Derivative 35a3.1Enhanced anti-HBV activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion . By inhibiting IDO, the compound may enhance antitumor immunity.
  • Apoptosis Induction : As noted earlier, it induces apoptosis through mitochondrial pathways and caspase activation, which are crucial for cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity and apoptosis induction in MCF-7 cells compared to untreated controls .
  • HBV Inhibition Study : A series of derivatives were synthesized and tested for their anti-HBV activity, with several showing enhanced potency compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-hydroxy-1-methyl-1H-Indole-3-carboximidamide?

  • Methodological Answer : The compound can be synthesized via oxime intermediates. For example, 1-methyl-1H-indazole-7-carbaldehyde oxime can be treated with N-chlorosuccinimide (NCS) in DMF to yield the corresponding carbimidoyl chloride, followed by purification via extraction and solvent removal . Alternatively, coupling agents like EDC/HOBt in anhydrous DMF under argon can facilitate amide bond formation between indole derivatives and hydroxyamine analogs, as demonstrated in similar carboxamide syntheses . Key parameters include reaction time (6–24 hours), temperature (0°C to room temperature), and stoichiometric ratios (1.5–2.0 equivalents of coupling agents).

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Multimodal spectroscopic and crystallographic techniques are critical.

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm regiochemistry and substitution patterns. For instance, indole NH protons typically appear at δ 10–12 ppm in DMSO .
  • X-ray crystallography : Use SHELXL for structure refinement. Data collection requires high-resolution crystals, and the software’s robustness in handling twinned data or high-symmetry space groups is advantageous .
  • Mass spectrometry (LC/MS) : Confirm molecular weight via ESI-MS, with fragmentation patterns analyzed to verify functional groups (e.g., m/z 295 [M+H]+ for a related indazolecarboximidamide) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer : Molecular docking and DFT calculations are used to study interactions with target proteins (e.g., heme oxygenase-1). Parameters include:

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-protein binding affinities.
  • DFT optimization : Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
  • Validation requires correlating computational results with experimental bioactivity assays (e.g., IC50 values).

Q. How to resolve contradictions between experimental spectroscopic data and theoretical predictions?

  • Methodological Answer : Iterative analysis is key.

  • Step 1 : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm coupling patterns and avoid misassignment of aromatic protons .
  • Step 2 : Cross-validate crystallographic data (e.g., bond lengths/angles from SHELXL refinements) with DFT-optimized geometries .
  • Step 3 : Use statistical tools (e.g., R-factor analysis in crystallography) to quantify discrepancies and refine models .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodological Answer : Challenges include:

  • Disorder in crystal lattices : Address using SHELXL’s PART instruction to model alternative conformations .
  • Hydrogen bonding ambiguity : Apply Hirshfeld surface analysis to map intermolecular interactions and validate hydrogen-bonding networks .
  • Twinned data : Use TWIN/BASF commands in SHELXL to refine twin laws and improve data accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
Reactant of Route 2
N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

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